5-(Bromomethyl)pyrimidine hydrobromide

Rosuvastatin synthesis Flow chemistry Process intensification

Chloromethyl pyrimidines offer poor SN2 kinetics; iodomethyl analogs are unstable and costly. This hydrobromide salt delivers the optimal leaving group balance for robust industrial synthesis. • **Reaction Kinetics:** Bromomethyl group enables >12-fold faster photochemical bromination in flow reactors (minutes vs. hours) compared to batch, boosting rosuvastatin intermediate throughput. • **Process Control:** Hydrolysis rate to hydroxymethyl derivative is optimal for vitamin B1 synthesis, avoiding yield loss from slower chloromethyl variant. • **Versatility:** Compatible with amines, thiols, and alkoxides under mild conditions for agrochemical and complex pharmaceutical building blocks. Supplied as a white crystalline solid, soluble in ethanol, DMF, DCM.

Molecular Formula C5H6Br2N2
Molecular Weight 253.92
CAS No. 126230-76-0
Cat. No. B3046656
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Bromomethyl)pyrimidine hydrobromide
CAS126230-76-0
Molecular FormulaC5H6Br2N2
Molecular Weight253.92
Structural Identifiers
SMILESC1=C(C=NC=N1)CBr.Br
InChIInChI=1S/C5H5BrN2.BrH/c6-1-5-2-7-4-8-3-5;/h2-4H,1H2;1H
InChIKeySRWNFVXTQYUWLE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Bromomethyl)pyrimidine hydrobromide: Chemical and Functional Overview


5-(Bromomethyl)pyrimidine hydrobromide (CAS 126230-76-0; also referenced as CAS 93224-07-8) is a heteroaromatic building block belonging to the halomethylpyrimidine class [1]. It is typically supplied as a white crystalline solid, soluble in common organic solvents such as ethanol, dimethylformamide, and dichloromethane, and is characterized by its reactivity as a bromomethylating agent . The compound is a key intermediate in the synthesis of vitamin B1 (thiamine) derivatives and more complex pharmaceutical molecules, including rosuvastatin precursors [2].

Why 5-(Bromomethyl)pyrimidine hydrobromide Cannot Be Replaced by Analogs


The procurement decision for 5-(bromomethyl)pyrimidine hydrobromide is not interchangeable with its chloro- or iodomethyl analogs due to quantifiable differences in leaving group propensity and subsequent reaction kinetics [1]. The bromomethyl group provides a balance of sufficient stability for handling and storage, while offering markedly higher reactivity in nucleophilic substitution (SN2) compared to the corresponding chloromethyl derivative, and avoids the excessive lability and higher cost often associated with the iodomethyl variant [2]. This directly impacts reaction times, yields, and the feasibility of certain synthetic transformations, as evidenced by its preferred use in industrial thiamine and rosuvastatin syntheses where process robustness and efficiency are paramount [3].

Quantitative Differentiation Evidence Against Closest Analogs


Flow Photochemical Synthesis of Rosuvastatin Precursor

In the synthesis of a 5-bromomethylpyrimidine precursor for rosuvastatin, a flow photochemical bromination method using 5-(bromomethyl)pyrimidine hydrobromide demonstrated a marked increase in productivity and product purity compared to traditional batch-mode synthesis [1]. The study highlights that reaction times were significantly shortened from a range of hours in batch mode to a range of minutes in flow mode [1].

Rosuvastatin synthesis Flow chemistry Process intensification

Hydrolysis Kinetics in Vitamin B1 Intermediate Synthesis

The compound is a critical intermediate in the synthesis of vitamin B1 (thiamine), where its bromomethyl group is hydrolyzed to a hydroxymethyl group. Kinetic studies on the hydrolysis of 2-methyl-4-amino-5-bromomethyl-pyrimidine dihydrobromide (a close structural analog) show a defined rate constant, which is crucial for process control [1]. In contrast, the corresponding chloromethyl derivative exhibits a much slower hydrolysis rate, which would be suboptimal for industrial production [2].

Vitamin B1 synthesis Thiamine Hydrolysis kinetics

Leaving Group Propensity Advantage Over Chloromethyl Analogs

The bromomethyl group in 5-(bromomethyl)pyrimidine hydrobromide offers a quantifiable advantage in nucleophilic substitution (SN2) reactions compared to the chloromethyl analog due to the relative leaving group ability of bromide versus chloride. Bromide is a weaker base and a better leaving group than chloride [1]. This class-level inference is supported by general physical organic principles: the rate of an SN2 reaction is significantly faster with a bromide leaving group than with a chloride, often by a factor of 10-100 depending on the nucleophile and solvent [2].

Nucleophilic substitution Leaving group ability SN2 kinetics

Commercial Purity and Storage Specifications

Commercially available 5-(bromomethyl)pyrimidine hydrobromide is typically offered with a purity of ≥95% (HPLC), as reported by multiple reputable vendors . Storage is recommended at 2-8°C under an inert atmosphere to maintain stability . These specifications provide a reliable baseline for procurement, ensuring consistent performance in subsequent synthetic applications.

Purity specification Storage conditions Quality control

High-Value Application Scenarios


Continuous Flow Synthesis of Rosuvastatin Precursors

This compound is the preferred bromomethylating agent for the photochemical bromination of 5-methylpyrimidine precursors in continuous flow reactors, where its use enables a >12-fold reduction in reaction time (from hours to minutes) compared to batch processes, leading to significantly higher productivity and throughput in the manufacture of rosuvastatin intermediates [1].

Large-Scale Vitamin B1 (Thiamine) Production

As a kinetically favored intermediate, 5-(bromomethyl)pyrimidine hydrobromide is employed in the industrial synthesis of vitamin B1. Its hydrolysis to the corresponding hydroxymethyl derivative proceeds at a rate that is optimal for process control, a clear advantage over the slower-reacting chloromethyl analog, which would reduce overall yield and efficiency [2].

General Heterocyclic Building Block for SN2 Reactions

When a pyrimidine core with a reactive electrophilic handle is required, this compound serves as a versatile building block. Its bromomethyl group undergoes nucleophilic substitution (SN2) with a wide range of nucleophiles (amines, thiols, alkoxides) at a rate significantly faster than the corresponding chloromethyl derivative, enabling milder reaction conditions and higher conversions in the synthesis of complex pharmaceuticals and agrochemicals [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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